Loratadine-d4 is primarily synthesized in laboratories and is utilized in various research applications. It falls under the category of pharmaceutical compounds and is classified as an antihistamine. Its molecular formula is , with a molecular weight of approximately 386.9 g/mol. The IUPAC name for loratadine-d4 is ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate.
The synthesis of loratadine-d4 involves several methods to introduce deuterium atoms into the loratadine structure:
Industrial production typically employs large-scale synthesis techniques, optimizing for high yield and purity through methods such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.
The molecular structure of loratadine-d4 consists of a complex arrangement of atoms that includes a piperidine ring and a chlorinated aromatic system. Key structural data includes:
The presence of deuterium does not significantly alter the chemical properties but provides a stable isotope for tracing in metabolic studies .
Loratadine-d4 can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Loratadine-d4 acts as a selective inverse agonist at peripheral H1 histamine receptors. By blocking these receptors, it inhibits the action of histamine, which is responsible for allergy symptoms such as sneezing, itching, and nasal congestion. The pharmacokinetics of loratadine-d4 indicate nearly 100% bioavailability when administered orally, making it effective in clinical settings .
Loratadine-d4 exhibits several notable physical and chemical properties:
These properties make loratadine-d4 suitable for use in analytical chemistry applications, particularly in mass spectrometry where it serves as an internal standard .
Loratadine-d4 has several important applications in scientific research:
In clinical research settings, loratadine-d4 is instrumental in evaluating the safety and efficacy of new formulations of loratadine .
Loratadine-d4 (chemical name: ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4; CAS 381727-27-1) incorporates four deuterium atoms at specific molecular positions, typically replacing hydrogen atoms in its methylene groups. This strategic deuteration creates a mass shift of 4 atomic mass units (386.91 g/mol vs. 382.89 g/mol for non-deuterated loratadine) while preserving identical chemical behavior and receptor binding affinity. In mass spectrometry, this mass difference enables unambiguous discrimination between the labeled compound and its non-deuterated counterpart or metabolites, eliminating signal interference during bioanalysis [1] [8].
The utility of Loratadine-d4 as an internal standard is demonstrated in quantitative assays:
Table 1: Analytical Performance of Loratadine-d4 in Bioassays
| Matrix | Lower Limit of Quantification | Precision (% RSD) | Key Resolved Metabolites |
|---|---|---|---|
| Human Plasma | 0.05 ng/mL | ≤4.5% | Desloratadine, 3-Hydroxydesloratadine |
| Rat Liver Microsomes | 0.1 μM | ≤6.2% | Glucuronide conjugates |
| Urine Samples | 0.2 ng/mL | ≤7.8% | Oxidative derivatives |
This isotopic fidelity allows precise measurement of loratadine pharmacokinetics at sub-nanomolar concentrations, particularly crucial for characterizing its active metabolite descarboethoxyloratadine. The deuterium atoms remain positionally stable under physiological conditions, preventing label exchange with matrix components—a critical advantage over radioactive tracers in clinical studies [7] [8].
Loratadine undergoes extensive first-pass metabolism primarily via cytochrome P450 3A4 (CYP3A4) and secondarily via CYP2D6, generating active and inactive metabolites. Comparative studies using deuterated and non-deuterated forms reveal nuanced pharmacokinetic differences:
Table 2: Pharmacokinetic Parameters of Loratadine and Loratadine-d4
| Parameter | Non-Deuterated Loratadine | Loratadine-d4 | Change (%) |
|---|---|---|---|
| Plasma Half-life (t₁/₂) | 8.4 ± 1.2 hours | 9.3 ± 1.5 hours | +10.7% |
| AUC₀–∞ (ng·h/mL) | 56.3 ± 8.7 | 62.9 ± 9.4 | +11.7% |
| Cₘₐₓ (ng/mL) | 8.2 ± 1.3 | 8.5 ± 1.2 | +3.7% |
| Metabolic Clearance Rate | 18.6 L/h | 16.2 L/h | -12.9% |
Deuteration at critical metabolic sites reduces the rate of oxidative N-dealkylation and aromatic hydroxylation, evidenced by 23% lower formation of descarboethoxyloratadine within the first 6 hours post-administration. This metabolic deceleration extends to secondary transformations: deuterated 3-hydroxydesloratadine shows 18% lower peak plasma concentrations than its non-deuterated analogue. The altered metabolite profile does not affect volume of distribution (VDss: 119±15L vs. 122±18L) but significantly modifies excretion kinetics in fecal samples (cumulative excretion: 40.2% vs. 36.1% at 72 hours) [2] [5] [8].
The deuterium kinetic isotope effect (KIE) in Loratadine-d4 arises from the energy difference in carbon-deuterium (C–D) versus carbon-hydrogen (C–H) bond cleavage during cytochrome P450-mediated oxidation. The zero-point vibrational energy of C–D bonds is ~1.2 kcal/mol lower than C–H bonds, requiring greater activation energy for hydrogen abstraction—a rate-limiting step in hydroxylation reactions. This manifests as reduced metabolic flux through primary oxidative pathways [3] [6].
In vitro studies with human liver microsomes demonstrate:
The observed intrinsic KIE for hepatic clearance ranges from 2.1-2.8, exceeding the theoretical maximum for a single deuterium substitution (typically ~7). This amplification arises from multi-step metabolic processing where isotopic discrimination propagates through sequential oxidations. Molecular dynamics simulations reveal deuterium substitution alters the transition state geometry in CYP3A4’s active site, increasing the distance between the heme iron and abstracted hydrogen by 0.23Å—a critical determinant of oxidation efficiency [3] [4] [6].
Notably, the KIE magnitude is substrate-concentration dependent: at therapeutic concentrations (1-5 μM), KIE=2.4±0.3, while supra-therapeutic levels (50 μM) show KIE=1.7±0.2. This attenuation reflects partial rate-limiting steps shifting from C–H bond cleavage to product release or enzyme regeneration at higher substrate loads. Such nuanced kinetic behavior underscores deuterium’s role not merely as a passive tracer but as an active modulator of metabolic fate [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6